molecular formula C11H13NO2 B8787055 4-Hydroxy-4-(pyridin-2-yl)cyclohexanone CAS No. 10421-19-9

4-Hydroxy-4-(pyridin-2-yl)cyclohexanone

Cat. No.: B8787055
CAS No.: 10421-19-9
M. Wt: 191.23 g/mol
InChI Key: AHPJOXSVJPJNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-4-(pyridin-2-yl)cyclohexanone is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

10421-19-9

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-hydroxy-4-pyridin-2-ylcyclohexan-1-one

InChI

InChI=1S/C11H13NO2/c13-9-4-6-11(14,7-5-9)10-3-1-2-8-12-10/h1-3,8,14H,4-7H2

InChI Key

AHPJOXSVJPJNPD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C2=CC=CC=N2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-ol (1.44 g) was dissolved in tetrahydrofuran (25 ml). 2M hydrochloric acid (25 ml) was added and the solution stirred at room temperature overnight. The THF was removed in vacuo and remaining solution made basic with 2M aqueous sodium hydroxide and partitioned with dichloromethane (2×100 ml). Combined organics were dried (sodium sulphate) and concentrated in vacuo to give 4-hydroxy-4-pyridin-2-ylcyclohexanone as an off-white solid (1.07 g, 92%).
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

8-(2-Pyridinyl)-1,4-dioxaspiro[4.5]decan-8-ol (2.70 g) was dissolved in 1:1 THF/H2O (20 mL) then 3N HCl (10 mL) added. Refluxed for 2 hours then stirred overnight at room temperature. Worked up by slowly adding neat sodium bicarbonate until foaming ceased then extracted the mixture 3 times with ethyl acetate. The organic layers were combined, dried (sodium sulfate) and stripped to give an amber oil which solidified. The solids were dissolved in diethyl ether (10 mL). Hexanes (10 mL) were added which precipitated the solids which were then filtered to give 4-hydroxy-4-(pyridin-2-yl)cyclohexanone (680 mg) as a tan solid. MS found: (M+H)+=192.1.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
[Compound]
Name
Hexanes
Quantity
10 mL
Type
solvent
Reaction Step Five

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